4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
Description
Historical Development of Pyrrole-2-carboxamide Antimycobacterial Agents
Pyrrole-2-carboxamide derivatives first gained attention in the early 2000s as scaffolds with moderate antimicrobial activity. Initial efforts focused on simple N-substituted analogs, but their limited efficacy against mycobacteria spurred structural optimization campaigns. A breakthrough occurred with the identification of MmpL3, a transmembrane transporter essential for mycolic acid export in Mycobacterium tuberculosis, as a druggable target. This discovery redirected synthetic efforts toward designing pyrrole-2-carboxamides capable of inhibiting MmpL3’s function.
Early derivatives, such as N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, demonstrated modest activity but suffered from poor metabolic stability. The incorporation of thienylmethyl groups at the carboxamide position, as seen in 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, marked a significant advancement. Thiophene’s electron-rich aromatic system improved target binding affinity, while the phenylacetyl moiety at the pyrrole C4 position enhanced membrane permeability. By 2022, structure-activity relationship (SAR) studies had established that electron-withdrawing substituents on the pyrrole ring and sterically demanding carboxamide groups synergistically increased anti-TB activity, yielding compounds with minimum inhibitory concentrations (MICs) below 0.016 μg/mL.
Research Significance of this compound
This compound’s molecular architecture combines three pharmacophoric elements:
- A pyrrole-2-carboxamide core serving as a hydrogen-bond donor/acceptor platform.
- A 2-phenylacetyl group at the C4 position, enhancing lipophilicity for membrane penetration.
- A 2-thienylmethyl substituent on the carboxamide nitrogen, optimizing steric and electronic interactions with MmpL3’s hydrophobic binding pocket.
Table 1: Structural Comparison of Select Pyrrole-2-carboxamide Derivatives
The thienylmethyl variant’s superior activity stems from thiophene’s stronger electron-withdrawing character compared to furan, which stabilizes interactions with MmpL3’s Tyr646 residue. Additionally, metabolic labeling assays confirmed its ability to inhibit mycolic acid biosynthesis by over 90% at 1× MIC, validating MmpL3 as the primary target.
Evolution of Structure-Guided Drug Design Approaches in Mycobacterial Research
The advent of X-ray crystallography and cryo-EM has revolutionized antimycobacterial drug discovery. For this compound, the crystal structure of MmpL3 (PDB: 6MHU) informed critical design choices:
- Phe669 hydrophobic pocket : The 2-phenylacetyl group occupies this region, with its benzyl ring engaging in π-π stacking.
- Tyr646 hydrogen-bond network : The carboxamide’s carbonyl oxygen forms a hydrogen bond with Tyr646, while the thienylmethyl group prevents solvent exposure.
Modern workflows integrate computational docking, pharmacophore modeling, and iterative SAR studies. For instance, molecular dynamics simulations revealed that replacing furan with thiophene reduces the compound’s solvent-accessible surface area by 18%, correlating with improved microsomal stability. Furthermore, resistance studies using MmpL3 mutants (e.g., MmpL3-S288R) have identified structural modifications that circumvent common resistance mechanisms, ensuring sustained efficacy against drug-resistant strains.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylacetyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17(9-13-5-2-1-3-6-13)14-10-16(19-11-14)18(22)20-12-15-7-4-8-23-15/h1-8,10-11,19H,9,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAUDDQEFCFBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide involves several key steps:
Formation of the pyrrole ring: : This can be achieved through the reaction of a diketone with ammonia or an amine in the presence of an acid catalyst.
Acylation: : The phenylacetyl group is introduced through an acylation reaction using phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Substitution: : The thienylmethyl group is incorporated via a substitution reaction where the nitrogen atom of the pyrrole ring acts as a nucleophile attacking the electrophilic center of the thienylmethyl halide.
Industrial Production Methods
While the exact industrial methods may vary, large-scale production typically employs optimized reaction conditions to ensure high yield and purity. These conditions might include controlled temperatures, pressures, and the use of continuous flow reactors to facilitate efficient mixing and reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
The compound 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can undergo various reactions, such as:
Oxidation: : Potentially leading to the formation of N-oxides or sulfoxides.
Reduction: : Possible hydrogenation of the thienyl ring.
Substitution: : Electrophilic substitution on the aromatic rings or nucleophilic substitution at the amide nitrogen.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA) for the formation of N-oxides.
Reduction: : Employing hydrogen gas with a palladium catalyst for the reduction of aromatic rings.
Substitution: : Utilizing bases such as sodium hydride (NaH) to deprotonate the amide nitrogen for subsequent alkylation.
Major Products
The major products formed will depend on the specific reaction conditions but could include:
Oxidized derivatives: : Such as N-oxides.
Reduced forms: : Such as hydrogenated thienyl rings.
Substituted products: : Depending on the nature of the electrophile or nucleophile used.
Scientific Research Applications
Chemistry
This compound's unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology
Its potential bioactivity could make it a candidate for biological studies, including enzyme inhibition or receptor binding assays.
Medicine
Research into its pharmacological properties could reveal therapeutic potentials, such as anti-inflammatory or anticancer activities, depending on its interaction with biological targets.
Industry
Its chemical stability and reactivity profile might render it useful in the development of new materials or as a functional component in chemical manufacturing processes.
Mechanism of Action
The specific mechanism by which 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide exerts its effects will depend on its application:
Enzyme Inhibition: : The molecule could bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity.
Receptor Interaction: : It could act as a ligand, binding to a receptor and modulating its activity, either as an agonist or antagonist.
Signal Pathways: : By interacting with various cellular targets, it might influence intracellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the provided evidence:
Key Observations:
Substituent Effects on Lipophilicity and Bioactivity: The phenylacetyl group in the target compound and analogs (e.g., ) increases molecular weight and lipophilicity compared to butyryl () or trifluoromethylpyridinyl () substituents. This may enhance membrane permeability but reduce aqueous solubility.
Synthetic Efficiency :
- Yields for pyrrole-carboxamide derivatives vary significantly. For example, compound 38 () was synthesized in 22% yield, while compound 39 () achieved only 15% yield, suggesting steric or electronic challenges in coupling reactions with bulky amines.
Thermal Stability :
- Melting points for phenylacetyl-containing compounds (e.g., 69–72°C for compound 2e ) are lower than those of sulfonamide analogs (e.g., 132–136°C for compound 2f ), likely due to reduced crystallinity from flexible phenylacetyl groups.
Purity and Analytical Data :
- HPLC purity for compound 39 () reached 98.36%, whereas compound 38 () showed 80.56%, indicating that electron-deficient substituents (e.g., trifluoromethyl) may complicate purification.
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 2-phenylacetyl group is a common pharmacophore in kinase inhibitors (e.g., CK1δ inhibitors in ), where it likely participates in hydrophobic interactions. Replacement with butyryl () or trifluoromethylpyridinyl () alters target selectivity.
Synthetic Challenges :
- Coupling reactions involving sterically hindered amines (e.g., compound 38 ) require optimized conditions (e.g., PyBOP/DIPEA in DMF ) to improve yields.
Biological Activity
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H16N2O2S
- CAS Number : 477870-46-5
The structure consists of a pyrrole ring substituted with a phenylacetyl group and a thienylmethyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study focused on the structure-activity relationship (SAR) of pyrrole-2-carboxamides showed that modifications to the pyrrole ring and substituents can enhance activity against Mycobacterium tuberculosis (Mtb) .
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | <0.016 | Mtb (drug-resistant strains) |
| Compound 5 (reference) | <0.016 | Mtb |
| Isoniazid (control) | <0.016 | Mtb |
The compound demonstrated potent activity against drug-resistant strains of Mtb, indicating its potential as a lead compound for developing new anti-TB agents.
Cytotoxicity
In addition to its antimicrobial properties, the cytotoxicity of the compound was assessed using various cell lines. The results showed low cytotoxicity with an IC50 greater than 64 µg/mL, suggesting a favorable safety profile for further development .
The mechanism through which this compound exerts its effects is primarily through inhibition of the mycolic acid biosynthesis pathway in Mtb. This was confirmed through metabolic labeling assays, which indicated that the compound interferes with the function of the MmpL3 protein, a critical transporter involved in mycolic acid transport .
Figure 1: Proposed Mechanism of Action
Proposed Mechanism
Case Study 1: Efficacy Against Drug-resistant Tuberculosis
A recent study evaluated the efficacy of various pyrrole derivatives against drug-resistant strains of Mtb. The study highlighted that compounds similar to this compound showed enhanced potency when bulky substituents were attached to the carboxamide group. This modification significantly improved their MIC values compared to simpler analogs .
Case Study 2: In Vivo Studies
In vivo studies conducted on murine models demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in infected tissues compared to untreated controls. This suggests not only efficacy but also potential for therapeutic application in treating tuberculosis infections .
Q & A
Q. What mechanistic insights explain discrepancies in synthetic yields across laboratories?
- Methodological Answer :
- Trace metal impurities (e.g., Fe³⁺) in solvents may deactivate catalysts; use Chelex-treated solvents .
- Monitor intermediate stability (e.g., oxidation of thiophene rings) using real-time IR spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
